(4-Methoxy-benzyl)-(1,2,5-trimethyl-piperidin-4-YL)-amine hydrochloride
Overview
Description
The compound seems to be a derivative of 4-Methoxybenzyl alcohol and piperidine . 4-Methoxybenzyl alcohol is used in the preparation of semiconductors, nanosheets, and nanocrystals . It’s also used as a reagent for various chemical organic reactions .
Chemical Reactions Analysis
4-Methoxybenzyl alcohol is used as a reagent for various chemical organic reactions . It’s also used in the synthesis of quinolines .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Methoxybenzyl alcohol, a related compound, are as follows: it’s a liquid with a refractive index of 1.548 (lit.), a boiling point of 117-118 °C/14 mmHg (lit.), a melting point of -1 °C (lit.), and a density of 1.155 g/mL at 25 °C (lit.) .
Scientific Research Applications
Synthesis and Radioligand Development
- Matarrese et al. (2000) synthesized (3-Methoxy-naphthalen)2-yl-(1-benzyl-piperidin)4-yl-acetate (SB-235753) for potential use as a radioligand to assess Dopamine D4 receptors in vivo with positron emission tomography (PET). However, their studies indicated that it might not be suitable for this purpose due to rapid metabolism in rats (Matarrese et al., 2000).
Pharmaceutical Synthesis
- Shi et al. (2015) developed a pharmaceutical manufacturing process involving N-benzylation for the large-scale preparation of a compound related to (4-Methoxy-benzyl)-(1,2,5-trimethyl-piperidin-4-YL)-amine hydrochloride. This showcases its utility in pharmaceutical synthesis (Shi et al., 2015).
Antimicrobial Activity Studies
- Dyusebaeva et al. (2017) investigated the antimicrobial activity of 1,2,5-trimethylpiperidin-4-ols derivatives, suggesting potential antimicrobial applications for compounds structurally related to (4-Methoxy-benzyl)-(1,2,5-trimethyl-piperidin-4-YL)-amine hydrochloride (Dyusebaeva et al., 2017).
Serotonin Receptor Agonist Research
- Vanover et al. (2004) characterized a compound structurally similar to (4-Methoxy-benzyl)-(1,2,5-trimethyl-piperidin-4-YL)-amine hydrochloride, examining its potential as a selective serotonin (5-HT2A) receptor inverse agonist. This indicates the relevance of such compounds in neuropsychopharmacology (Vanover et al., 2004).
Catalysis and Synthesis
- Utsunomiya and Hartwig (2003) reported a ruthenium-catalyzed hydroamination process involving piperidine, which is structurally similar to the compound . This highlights its potential use in advanced catalysis and organic synthesis (Utsunomiya & Hartwig, 2003).
Organic Synthesis and Chemical Properties
- Various studies have focused on the synthesis and properties of compounds containing piperidine and benzyl groups, such as the work by Krasnaya et al. (2011) and Veselov et al. (2009). These studies provide insights into the chemical properties and synthesis methodologies for compounds structurally related to (4-Methoxy-benzyl)-(1,2,5-trimethyl-piperidin-4-YL)-amine hydrochloride (Krasnaya et al., 2011); (Veselov et al., 2009).
Safety and Hazards
properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-1,2,5-trimethylpiperidin-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O.ClH/c1-12-11-18(3)13(2)9-16(12)17-10-14-5-7-15(19-4)8-6-14;/h5-8,12-13,16-17H,9-11H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMLMRZXMWBVJEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(CN1C)C)NCC2=CC=C(C=C2)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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